![molecular formula C11H15FN2 B1449205 [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine CAS No. 1368808-39-2](/img/structure/B1449205.png)

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Übersicht

Beschreibung

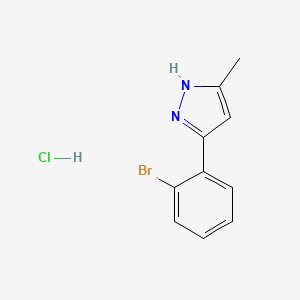

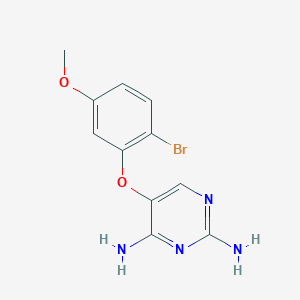

“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1368808-39-2 . It has a molecular weight of 194.25 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Sigma-1 Receptor Modulation

The pyrrolidine ring, a core structure in [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, is significant in neuropharmacology due to its role in sigma-1 receptor modulation . This receptor is a central nervous system protein that regulates calcium ion influx, influencing antidepressant and anti-seizure effects. The introduction of fluorine atoms can modulate the lipophilicity and bioavailability of sigma-1 receptor modulators, potentially enhancing their pharmacological profile .

Medicinal Chemistry: Drug Design and Synthesis

In medicinal chemistry, the pyrrolidine scaffold is utilized to create biologically active compounds with target selectivity . The stereochemistry provided by the pyrrolidine ring is crucial for the binding mode to enantioselective proteins, influencing the biological profile of drug candidates. The fluorine atom in [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine could be leveraged to explore pharmacophore space and design new compounds with varied biological activities .

Oncology: Anticancer Activity

Compounds with the pyrrolidine ring have been investigated for their anticancer activity. The structural variation and steric factors of the pyrrolidine derivatives can lead to different biological profiles, which is essential in the search for novel anticancer agents. The fluorinated derivative of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine may offer a slight improvement in activity compared to existing drugs .

Chemical Synthesis: Heterocyclic Compound Formation

The pyrrolidine ring is a versatile scaffold for synthesizing heterocyclic compounds. The synthetic strategies involve ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. The presence of a fluorine atom in the compound can influence the synthetic approach and the resulting chemical properties .

Pharmacokinetics: ADME/Tox Optimization

The introduction of heteroatomic fragments, such as fluorine, in drug molecules is a strategic choice to modify physicochemical parameters and optimize ADME/Tox results for drug candidates. The fluorinated pyrrolidine derivative could provide insights into achieving better pharmacokinetic profiles .

Stereochemistry: Enantioselective Binding

The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to different biological profiles due to the spatial orientation of substituents. The 2-fluoro substitution on the phenyl ring adjacent to the pyrrolidine could affect the enantioselective binding to proteins, offering a pathway to study and design enantioselective drugs .

Neurotransmitter Modulation: Cognitive Enhancement

The pyrrolidine derivative’s influence on neurotransmitter modulation is notable, especially in cognitive enhancement. The structural variation towards sigma-1 receptor selectivity could lead to the development of new nootropic agents with improved efficacy .

Bioavailability: Fluorine’s Role

Fluorine’s electronegativity and ability to increase lipophilicity are crucial in enhancing a compound’s bioavailability. The fluorinated pyrrolidine derivative’s potential for increased bioavailability makes it a candidate for further pharmacological studies .

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Eigenschaften

IUPAC Name |

(2-fluoro-6-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYFCQXYAXKCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)

![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)

![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)

amine](/img/structure/B1449143.png)